Phenylalanine sodium

Description

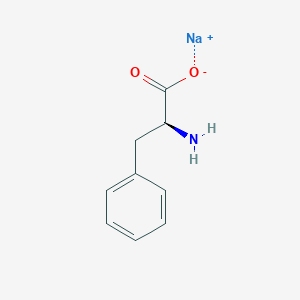

Structure

2D Structure

Properties

CAS No. |

16480-57-2 |

|---|---|

Molecular Formula |

C9H10NNaO2 |

Molecular Weight |

187.17 g/mol |

IUPAC Name |

sodium;(2S)-2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C9H11NO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

ZRVUAXXSASAVFG-QRPNPIFTSA-M |

SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |

Other CAS No. |

16480-57-2 |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Phenylalanine sodium is utilized in biochemical research to study its effects on cellular processes and interactions. Notable applications include:

- Transport Mechanisms : Research has demonstrated that phenylalanine influences sodium transport mechanisms in cells. A study on amphibian kidney proximal tubules showed that luminal application of phenylalanine resulted in significant changes in intracellular pH and sodium activity, indicating its role in ion transport dynamics .

- Insulin Signaling : Phenylalanine has been implicated in insulin signaling pathways. In a study involving mice fed a phenylalanine-rich diet, it was observed that elevated levels of phenylalanine impaired insulin receptor activity and glucose uptake, contributing to symptoms of type 2 diabetes .

Material Science

The incorporation of phenylalanine into materials science has led to advancements in the development of selective membranes:

- Ionic Selectivity Enhancement : A study highlighted the incorporation of phenylalanine into layer-by-layer deposited polyelectrolyte films, which significantly improved ionic selectivity for sodium ions. This enhancement is attributed to the structural properties of phenylalanine, which facilitates sodium ion transport while maintaining low membrane resistance .

Medical Applications

This compound's potential therapeutic applications have been explored in various medical contexts:

- Hypertension Management : In animal models, supplementation with L-phenylalanine (the natural form) was shown to attenuate high salt-induced hypertension. The study indicated that L-phenylalanine supplementation improved serum nitrite levels and vascular responses, suggesting its utility in managing hypertension .

- Acute Respiratory Distress Syndrome (ARDS) : Recent studies have investigated the role of phenylalanine in lung inflammation and ARDS. It was found that elevated serum levels of phenylalanine were associated with increased mortality rates in ARDS patients, indicating a potential biomarker for disease severity . Additionally, phenylalanine administration exacerbated lung injury in experimental models of ARDS .

Theoretical Studies

Theoretical investigations into the interactions between sodium ions and phenylalanine have provided insights into their chemical properties:

- Cation–π Interactions : Studies utilizing density functional theory have examined hydrated sodium ion-phenylalanine clusters, revealing important cation–π interactions that play a critical role in biological processes such as protein function and ion channel behavior .

Physical Properties Analysis

This compound has been analyzed for its physical properties, which are crucial for various applications:

These properties are essential for understanding how this compound behaves in different environments and its suitability for specific applications.

Comparison with Similar Compounds

Phenylalanine Sodium vs. Tyrosine Sodium

- Structural Differences: this compound lacks substituents on its aromatic ring, rendering it highly nonpolar and hydrophobic . Tyrosine sodium features a hydroxyl (-OH) group on the phenyl ring, increasing its polarity and capacity for hydrogen bonding .

- Aggregation Behavior: Molecular dynamics (MD) simulations show this compound forms less stable aggregates than tyrosine sodium. The root mean square deviation (RMSD) for this compound stabilizes at ~1.98 nm after 300 ns, while tyrosine sodium reaches equilibrium faster (150 ns) with a lower RMSD of ~1.57 nm . Tyrosine sodium’s hydroxyl group promotes ordered nanostructures via hydrogen bonding, whereas this compound relies on hydrophobic and π-π interactions .

This compound vs. Tryptophan Sodium

- Structural Differences :

- Self-Assembly Dynamics :

Transport Mechanisms

- This compound is co-transported with sodium ions in the intestinal epithelium via a ternary complex mechanism, where sodium binding enhances phenylalanine affinity for the carrier protein. This process is described by a non-compulsory model, where either sodium or phenylalanine can bind first to the carrier .

- Tyrosine and tryptophan sodium salts likely share similar sodium-coupled transport pathways, but their distinct side-chain chemistries may alter binding kinetics.

Enzyme Interactions

- Phenylalanine Hydroxylase (PAH): this compound activates PAH by stabilizing regulatory domain dimers. Analogues like D-phenylalanine and L-methionine also induce dimerization, suggesting broad substrate specificity for PAH activation .

- Phenylalanine Ammonia-Lyase (PAL): Sodium selenate and selenite enhance PAL activity, indirectly boosting phenolic compound biosynthesis.

Aggregation and Solubility: Key Data

| Property | This compound | Tyrosine Sodium | Tryptophan Sodium |

|---|---|---|---|

| Polarity | Nonpolar | Moderate polarity | High polarity |

| RMSD at Equilibrium (nm) | 1.98 | 1.57 | 2.18 |

| Time to Equilibrium (ns) | 330 | 150 | 80 |

| Key Interactions | Hydrophobic, π-π | Hydrogen bonding | Electrostatic, π-π |

Data derived from MD simulations .

Preparation Methods

Reaction Mechanism and Conditions

Phenylacetaldehyde undergoes simultaneous reaction with ammonium and cyanide ions in an aqueous medium containing free ammonia (≥1 mole per mole of aldehyde) and a water-miscible organic solvent (e.g., methanol or ethanol at ≥2× the aldehyde’s weight). The reaction proceeds via the formation of an amino nitrile intermediate, which is subsequently hydrolyzed under acidic or alkaline conditions to yield phenylalanine. Neutralization with sodium hydroxide converts the free amino acid into its sodium salt.

Key reaction parameters include:

-

Temperature : 50–250°C for intermediate formation; hydrolysis at 100–200°C.

-

Catalysts : Carbonate ions (e.g., sodium carbonate) enhance yields by stabilizing intermediates.

-

Solvents : Methanol or ethanol minimizes byproduct formation and improves solubility.

The overall reaction can be represented as:

Yield and Scalability

This method achieves near-quantitative yields (≈98%) under optimized conditions. A representative protocol from the patent describes:

-

Dissolving 14.3 g ammonium carbonate in 100 mL methanol.

-

Adding 12 g phenylacetaldehyde and reacting at 120°C for 30 minutes.

-

Hydrolyzing with 40 g sodium hydroxide at 200°C, yielding this compound after crystallization.

Biocatalytic Production Using Engineered Enzymes

Recent advances in biocatalysis have enabled enantioselective synthesis of L- and D-phenylalanine, which are subsequently converted to their sodium salts.

Ammonia Addition via Phenylalanine Ammonia Lyase (PAL)

The engineered PAL from Petroselinum crispum (PcPAL) catalyzes the stereospecific addition of ammonia to cinnamic acid derivatives, producing L-phenylalanine with >99% enantiomeric excess (ee). Key steps include:

Racemization Control and Sodium Salt Formation

To avoid racemization during sodium salt preparation, the free amino acid is neutralized under mild conditions:

Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, preserving stereochemical integrity.

Metal Complexation and Isolation

This compound can be isolated as part of coordination complexes, a method explored for pharmaceutical applications.

Synthesis of Platinum and Copper Complexes

In a study by African Journal of Advanced Pure and Applied Sciences, sodium salts of phenylalanine were reacted with metal chlorides to form stable complexes:

| Metal Salt | Complex Formed | Solvent | Yield (%) |

|---|---|---|---|

| KPtCl | Na[Pt(phe)Cl]·0.5CHOH | Ethanol/Water | 78 |

| Cu(NO)·3HO | [Cu(ala)]·0.5CHOH | Ethanol | 85 |

Procedure :

Characterization of Complexes

-

IR Spectroscopy : Shift in ν(COO) from 1590 cm (free ion) to 1620–1650 cm (coordinated).

-

Conductivity : Molar conductivity values (50–70 Ωcmmol) confirm 1:1 electrolyte behavior.

Stereochemical Considerations in Synthesis

Racemization during synthesis remains a critical challenge, particularly in amide-forming steps.

Mitigating Racemization in Amide Coupling

-

Coupling Reagents : T3P (n-propanephosphonic acid anhydride) reduces racemization risk compared to traditional carbodiimides.

-

Reaction pH : Maintaining mildly acidic conditions (pH 6–7) during sodium salt formation prevents base-induced epimerization.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. How can researchers determine the purity of phenylalanine sodium in synthesized samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm for baseline separation of this compound from impurities. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure integrity . For quantitative analysis, compare retention times and peak areas against certified reference standards.

Q. What protocols optimize this compound solubility for in vitro studies?

- Methodological Answer : Solubility varies with pH and temperature. Prepare stock solutions in phosphate-buffered saline (PBS) at pH 7.4 and filter-sterilize (0.22 µm). For low solubility, use co-solvents like dimethyl sulfoxide (DMSO) at ≤1% (v/v) to avoid cellular toxicity. Pre-warm solutions to 37°C for cell culture applications .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for plasma or urine analysis. For tissue samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Include internal standards (e.g., deuterated phenylalanine) to correct for matrix effects .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported solubility data across studies?

- Methodological Answer : Discrepancies often arise from differences in pH, ionic strength, or temperature controls. Conduct a meta-analysis of existing studies, noting experimental conditions. Reproduce key experiments under standardized parameters (e.g., 25°C, 0.1 M NaCl) and validate with isothermal titration calorimetry (ITC) to measure thermodynamic solubility .

Q. What experimental designs minimize confounding variables in this compound’s metabolic pathway studies?

- Methodological Answer : Use isotope-labeled this compound (e.g., ¹³C-labeled) to track metabolic flux in vivo. Pair with knockout animal models (e.g., phenylalanine hydroxylase-deficient mice) to isolate specific pathways. Normalize data to tissue protein content or cell count to reduce biological variability .

Q. How to address conflicting findings on this compound’s role in oxidative stress modulation?

- Methodological Answer : Contradictions may stem from dose-dependent effects or cell-type specificity. Perform dose-response curves (0.1–10 mM) across multiple cell lines (e.g., HEK293, HepG2) and measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Cross-validate with transcriptomic analysis (RNA-seq) of antioxidant genes .

Data Analysis and Reproducibility

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction to minimize Type I errors .

Q. How to ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document all parameters (e.g., reaction temperature, stirring speed, solvent purity) using the CRISP (Critical Parameters, Reagents, Instruments, Steps, and Precautions) framework. Share raw NMR and HPLC chromatograms in supplementary materials for peer validation .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dosing limits and humane endpoints. For human studies (e.g., metabolic disorders), obtain informed consent and monitor plasma phenylalanine levels weekly to prevent hyperphenylalaninemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.